Alpk1-IN-3 is a compound associated with the inhibition of the alpha kinase 1, encoded by the ALPK1 gene in humans. This enzyme plays a significant role in immune response mechanisms, particularly in recognizing bacterial metabolites and initiating inflammatory signaling pathways. The ALPK1 gene has been implicated in various autoinflammatory diseases, including retinal dystrophy and ROSAH syndrome, characterized by a range of systemic inflammatory symptoms .
Alpk1-IN-3 is synthesized as part of research efforts to explore potential therapeutic agents targeting the ALPK1 pathway. The compound's development stems from the need to modulate immune responses linked to gain-of-function mutations in the ALPK1 gene, which lead to excessive inflammation and related disorders .
Alpk1-IN-3 is classified as a small molecule inhibitor specifically designed to target the alpha kinase 1 enzyme. It falls under the category of pharmacological agents aimed at modulating immune responses, particularly those involving NF-κB signaling pathways activated by bacterial pathogen-associated molecular patterns .
The synthesis of Alpk1-IN-3 typically involves multi-step organic synthesis techniques, which may include:
While specific synthetic routes for Alpk1-IN-3 are proprietary, general methods for synthesizing small molecule inhibitors involve careful control of reaction conditions, including temperature, solvent choice, and reaction time. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound .
Alpk1-IN-3 features a complex molecular structure that includes multiple functional groups conducive to binding with the active site of alpha kinase 1. The precise three-dimensional conformation is critical for its inhibitory activity.
Molecular weight, solubility parameters, and specific structural features (such as hydrogen bond donors/acceptors) are essential for predicting the compound's behavior in biological systems. Data regarding these properties can typically be obtained from computational chemistry studies or experimental assays .
Alpk1-IN-3 primarily participates in competitive inhibition reactions with alpha kinase 1. The compound binds to the ATP-binding site of the enzyme, preventing substrate phosphorylation and subsequent downstream signaling.
The kinetics of inhibition can be analyzed using enzyme assays that measure changes in phosphorylation levels upon treatment with Alpk1-IN-3. Techniques such as Western blotting or enzyme-linked immunosorbent assays can be employed to quantify these effects .
The mechanism by which Alpk1-IN-3 exerts its effects involves:
Studies indicate that inhibition of alpha kinase 1 can significantly decrease levels of pro-inflammatory cytokines and chemokines, suggesting a therapeutic potential for managing autoinflammatory diseases associated with ALPK1 mutations .
Alpk1-IN-3 is expected to exhibit specific physical properties such as:
Chemical properties include:
Relevant data can be derived from laboratory analyses and computational predictions based on its molecular structure .
Alpk1-IN-3 holds promise for several scientific applications:
Alpha-Kinase 1 (ALPK1) belongs to the unconventional alpha-kinase family, characterized by catalytic domains distinct from conventional protein kinases in both sequence and structural organization. Unlike conventional kinases that primarily target residues in loop or β-turn conformations, alpha-kinases were initially defined by their ability to phosphorylate serine/threonine residues within alpha-helical regions, though substrate flexibility exists [3]. The ALPK1 protein features a conserved N-terminal alpha-kinase catalytic domain linked via an unstructured region to a C-terminal alpha-helical domain implicated in regulatory functions [5] [8].
The ALPK1 kinase domain adopts a bilobal structure remarkably convergent with conventional protein kinases despite minimal sequence similarity. The N-terminal lobe comprises a curved β-sheet, while the C-terminal lobe is predominantly α-helical. A critical ATP-binding phosphate (P)-loop resides within the N-lobe. Crucially, a glycine-rich loop (GXGXXG motif), analogous to the activation loop in conventional kinases but positioned differently near the C-terminus, facilitates peptide substrate recognition. A distinguishing feature is a C-terminal zinc-finger motif coordinated by conserved cysteine residues (e.g., C1812 and C1816 in the homologous TRPM7 kinase), essential for stabilizing the tertiary structure and kinase activity. Mutations disrupting zinc coordination abolish catalytic function [3] [8]. Table 1 summarizes key structural elements.
Table 1: Key Structural Elements of the ALPK1 Kinase Domain
| Structural Element | Location | Functional Role | Conservation |
|---|---|---|---|
| P-loop | N-terminal lobe | ATP phosphate binding | High (similar to conventional PKs) |
| Glycine-rich loop (GXGXXG) | Near C-terminus | Peptide substrate recognition | Unique to alpha-kinases |
| Catalytic Lysine | Interlobe cleft | ATP positioning | Invariant (e.g., K1648 in TRPM7) |
| Catalytic Aspartates | C-terminal lobe | Mg²⁺ ion coordination | Invariant (e.g., D1767, D1777 TRPM7) |
| Zinc Finger Motif | C-terminal region | Structural stabilization | High within alpha-kinase family |
ALPK1 exhibits specific substrate requirements. Its most established substrate is Tumor necrosis factor (TNF) Receptor-Associated Factor (TRAF)-Interacting protein with Forkhead-Associated domain (TIFA). Phosphorylation occurs at a critical threonine residue (Thr9) within the N-terminal FHA domain of TIFA, triggering its oligomerization and downstream signaling [5] [8]. Structural studies reveal a narrow pocket within the ALPK1 N-terminal domain (NTD) (residues 1-492) responsible for specific binding to its activating ligand, Adenosine diphosphate (ADP)-heptose. This binding induces conformational changes, stimulating the kinase domain's catalytic activity towards TIFA [5] [8]. Mutations within this NTD pocket (e.g., D162A, F170A) abrogate ADP-heptose binding and subsequent TIFA phosphorylation and Nuclear factor kappa B (NF-κB) activation [5].
ALPK1 functions as a cytosolic Pattern Recognition Receptor (PRR), a critical sentinel in the innate immune system's detection of microbial threats.
ALPK1 specifically detects Pathogen-Associated Molecular Patterns (PAMPs) derived from the lipopolysaccharide (LPS) biosynthesis pathway prevalent in Gram-negative bacteria (e.g., Yersinia pseudotuberculosis, Escherichia coli, Burkholderia cenocepacia) and some Gram-positive species [4] [5] [6]. This recognition pathway operates independently of, and often synergistically with, Toll-Like Receptor 4 (TLR4), which detects mature LPS. ALPK1 activation allows the host to sense bacterial presence even if pathogens modify their surface LPS structure to evade TLR4 detection [4] [5]. While prominently studied in epithelial cells (kidney, intestinal, gastric, cervical), ALPK1 expression occurs in various tissues, suggesting broader roles in innate immune surveillance [1] [5].
ADP-D-glycero-β-D-manno-heptose (ADP-heptose) is the key bacterial metabolite directly sensed by ALPK1 [4] [5] [6]. ADP-heptose is a soluble intermediate generated during the synthesis of the inner core oligosaccharide of LPS in most Gram-negative bacteria. The mechanism involves:
Dysregulation of ALPK1 signaling, particularly constitutive activation, underlies several human diseases caused by specific gain-of-function mutations.
Retinal Dystrophy, Optic Nerve Edema, Splenomegaly, Anhidrosis, and Headache (ROSAH) syndrome is an autosomal dominant disorder caused by heterozygous missense mutations in ALPK1 [2] [7] [8]. The primary pathogenic variants identified are:
These mutations cluster within the N-terminal domain near the ADP-heptose binding pocket. Unlike wild-type ALPK1, which is strictly activated by bacterial ADP-heptose, ROSAH mutants exhibit constitutive kinase activity in vivo, leading to persistent TIFA phosphorylation and chronic, dysregulated NF-κB/AP-1 activation independent of bacterial stimulation [2] [7] [8]. This chronic inflammation manifests in the diverse systemic symptoms of ROSAH syndrome:
Functional analysis reveals a critical biochemical defect: ROSAH mutants (Thr237Met, Ser277Phe) lose specificity for ADP-heptose. They become aberrantly activated by endogenous human nucleotide sugars, including Uridine diphosphate (UDP)-mannose, ADP-ribose, and cyclic ADP-ribose. The Ser277Phe mutant is also activated by Guanosine diphosphate (GDP)-mannose. This promiscuity explains the constitutive activity driving the autoinflammatory phenotype [2] [8]. Disruption of the ADP-heptose binding pocket suppresses this aberrant activation [8].
Somatic mutations in ALPK1 are recurrent drivers in specific neoplasms:
Similar to ROSAH mutants, the ALPK1 Val1092Ala mutant displays constitutive kinase activity and aberrant signaling. It spontaneously activates the TIFA-TRAF6-NF-κB/AP-1 pathway without requiring ADP-heptose. Mechanistically, Val1092Ala, and likely other oncogenic mutants, gain responsiveness to endogenous nucleotide sugars (UDP-mannose, ADP-ribose, cyclic ADP-ribose), with Val1092Ala also activated by GDP-mannose [8] [9]. This chronic signaling promotes tumorigenesis. Spiradenocarcinomas frequently show concurrent loss-of-function mutations in Tumor Protein p53 (TP53) or disruption of Cyclin Dependent Kinase Inhibitor 2A (CDKN2A)/Retinoblastoma Protein (RB) pathways, suggesting ALPK1 mutation is an early driver event, with TP53 inactivation contributing to high-grade transformation and aggressive behavior [9]. Table 2 summarizes pathogenic ALPK1 mutations.
Table 2: Pathogenic Gain-of-Function Mutations in ALPK1
| Mutation | Domain | Associated Disease(s) | Key Pathogenic Mechanism | Activating Ligands (Beyond ADP-heptose) |
|---|---|---|---|---|
| Thr237Met | N-terminal domain | ROSAH Syndrome, Spiradenoma? (Somatic) | Constitutive activation; Loss of ligand specificity | UDP-mannose, ADP-ribose, cyclic ADP-ribose |
| Tyr254Cys | N-terminal domain | ROSAH Syndrome | Constitutive activation; Loss of ligand specificity (Inferred) | Not explicitly tested in [8], likely similar to Thr237Met |
| Ser277Phe | N-terminal domain | ROSAH Syndrome | Constitutive activation; Loss of ligand specificity | UDP-mannose, ADP-ribose, cyclic ADP-ribose, GDP-mannose |
| Val1092Ala | Kinase domain | Spiradenoma, Spiradenocarcinoma (Somatic hotspot) | Constitutive activation; Loss of ligand specificity | UDP-mannose, ADP-ribose, cyclic ADP-ribose, GDP-mannose |
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